molecular formula C18H18BrN3O5S B3963999 2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide

2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide

Cat. No. B3963999
M. Wt: 468.3 g/mol
InChI Key: NSCPFGKKWMKKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor kappa B (NF-κB) activation, a transcription factor that plays a crucial role in inflammation, immunity, and cell survival.

Mechanism of Action

2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide 11-7082 exerts its biological effects by inhibiting the activation of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, cell survival, and proliferation. The activation of NF-κB is triggered by various stimuli, such as cytokines, growth factors, and microbial products. This compound 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitory protein, IκBα. This prevents the translocation of NF-κB to the nucleus and the subsequent expression of its target genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in various cell types. This compound 11-7082 has also been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide 11-7082 is its specificity for NF-κB inhibition. Unlike other inhibitors that target multiple signaling pathways, this compound 11-7082 specifically targets the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various biological processes. However, one limitation of this compound 11-7082 is its potential toxicity. It has been shown to induce oxidative stress and DNA damage in some cell types, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide 11-7082. One area of interest is its potential use in the treatment of cancer. This compound 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may be a useful adjunct therapy for cancer treatment. Another area of interest is its potential use in the treatment of viral infections. This compound 11-7082 has been shown to inhibit the replication of several viruses, including HIV, HSV, and HCV, making it a promising antiviral agent. Finally, further studies are needed to understand the potential toxicity of this compound 11-7082 and to develop safer and more effective NF-κB inhibitors for therapeutic use.
Conclusion:
In conclusion, this compound 11-7082 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of NF-κB activation, a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. This compound 11-7082 has been extensively studied for its anti-inflammatory, anticancer, and antiviral properties and has been shown to have a wide range of biochemical and physiological effects. While there are some limitations to its use, this compound 11-7082 remains a valuable tool for studying the role of NF-κB in various biological processes and has promising potential for therapeutic use in the future.

Scientific Research Applications

2-bromo-N-(4-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide 11-7082 has been extensively studied for its anti-inflammatory, anticancer, and antiviral properties. It has been shown to inhibit the activation of NF-κB, which is a key regulator of the immune response and inflammation. NF-κB is also involved in the development and progression of various cancers, making this compound 11-7082 a potential therapeutic agent for cancer treatment. In addition, this compound 11-7082 has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and hepatitis C virus (HCV).

properties

IUPAC Name

2-bromo-N-(4-nitrophenyl)-5-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O5S/c19-17-9-8-15(28(26,27)21-10-2-1-3-11-21)12-16(17)18(23)20-13-4-6-14(7-5-13)22(24)25/h4-9,12H,1-3,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCPFGKKWMKKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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